Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Introduction to Rac-(2R,5R)-5-(4-Fluorophenyl)Pyrrolidine-2-Carboxylic Acid Hydrochloride

Chemical Identity and Nomenclature

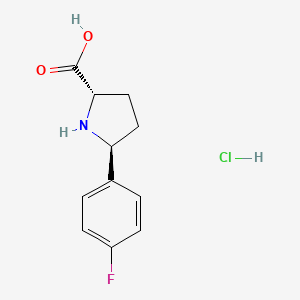

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride belongs to the pyrrolidine carboxylate family, characterized by a five-membered saturated nitrogen ring. The compound’s IUPAC name reflects its stereochemistry: the rac prefix denotes a racemic mixture of enantiomers, while the (2R,5R) configuration specifies the absolute stereochemistry at the second and fifth positions of the pyrrolidine ring. The hydrochloride salt form enhances solubility, a critical feature for bioavailability in drug development.

Structural and Molecular Features

- Molecular Formula : C₁₁H₁₃ClFNO₂

- Molecular Weight : 245.68 g/mol

- SMILES Notation : OC(=O)[C@@H]1CCC@Hc1ccc(cc1)F.Cl

- CAS Registry : 1909287-72-4 (hydrochloride salt); 1270136-85-0 (free base)

The stereochemistry is pivotal to its biological interactions. The (2R,5R) configuration imposes conformational constraints, potentially enhancing binding affinity to target proteins. The 4-fluorophenyl substituent introduces electron-withdrawing effects, modulating the compound’s electronic profile and lipophilicity.

Historical Context in Heterocyclic Compound Research

Pyrrolidine derivatives have been integral to medicinal chemistry since the mid-20th century, with early studies focusing on their role as proline analogs in peptide synthesis. The introduction of fluorine into heterocycles emerged as a transformative strategy in the 1990s, driven by fluorine’s ability to improve metabolic stability and membrane permeability.

Key Milestones:

- 1950s–1970s : Pyrrolidine scaffolds were explored as rigid backbones for neurotransmitter analogs (e.g., nicotine analogs).

- 2000s : Fluorinated pyrrolidines gained prominence in kinase inhibitor design, leveraging fluorine’s electronegativity for hydrogen-bonding interactions.

- 2010s–Present : Advances in asymmetric synthesis enabled the production of enantiopure (2R,5R) configurations, as seen in compounds like 1270136-85-0.

The synthesis of rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride represents a convergence of these trends, combining stereochemical precision with fluorination for optimized pharmacokinetics.

Significance of Fluorinated Pyrrolidine Derivatives in Medicinal Chemistry

Fluorinated pyrrolidines are prized for their dual capacity to enhance target engagement and resist oxidative metabolism.

Pharmacological Advantages:

- Metabolic Stability : The C–F bond’s strength reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life.

- Bioisosteric Effects : Fluorine often mimics hydroxyl groups in hydrogen-bonding networks without introducing metabolic liabilities.

- Lipophilicity Modulation : The 4-fluorophenyl group increases logP, facilitating blood-brain barrier penetration in CNS-targeted therapies[2

Properties

IUPAC Name |

(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPGVSJTGTYIDG-IYPAPVHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=C(C=C2)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@@H]1C2=CC=C(C=C2)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of flow microreactor systems, to enhance efficiency and yield. These systems allow for precise control over reaction parameters, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Mechanism of Action

The mechanism of action of Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, thereby influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

rac-(2R,5R)-5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride, trans (CAS: 1820579-64-3)

- Molecular Formula: C₁₁H₁₃Cl₂NO₂

- Molecular Weight : 262.13 g/mol

- Key Differences :

- Substitution of 4-fluorophenyl with 4-chlorophenyl increases molecular weight by ~16.45 g/mol due to chlorine’s higher atomic mass.

- Chlorine’s stronger electron-withdrawing effect compared to fluorine may alter lipophilicity (logP) and binding affinity in biological systems.

- The trans configuration (vs. unspecified stereochemistry in the target compound) could influence conformational stability .

rac-(2R,5R)-5-(Trifluoromethyl)piperidine-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₇H₁₁ClF₃NO₂ (data inferred from )

- Molecular Weight : 203.63 g/mol

- Key Differences: Replacement of the 4-fluorophenyl group with a trifluoromethyl substituent reduces aromaticity and introduces a bulkier, highly electronegative group. The piperidine ring (6-membered) vs.

Phenyl-Substituted Analogs

(2R,5R)-5-Phenylpyrrolidine-2-Carboxylic Acid Hydrochloride (CAS: 1807939-10-1)

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Key Differences :

Complex Fluorophenyl-Containing Pharmaceuticals

Sarizotan Hydrochloride (CAS: 195068-07-6)

- Molecular Formula : C₂₂H₂₁FN₂O·HCl

- Molecular Weight : 384.90 g/mol

- Key Differences :

Atorvastatin-Related Compound C

- Molecular Formula : C₆₆H₆₈CaF₂N₄O₁₀

- Molecular Weight : 1155.34 g/mol

- Key Differences :

Data Table: Structural and Physicochemical Comparison

Key Research Findings and Implications

- Halogen Effects : Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability compared to chlorine or hydrogen analogs .

- Stereochemical Impact : The (2R,5R) configuration in the target compound may offer chiral specificity in drug-receptor interactions, though racemic mixtures complicate activity profiles .

- Structural Complexity : Simplified pyrrolidine derivatives (e.g., target compound) serve as versatile intermediates, whereas complex fluorophenyl pharmaceuticals (e.g., Sarizotan, Atorvastatin analogs) highlight therapeutic diversity .

Notes and Limitations

- Safety data for the target compound and analogs are often incomplete, necessitating rigorous handling protocols .

Biological Activity

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer and antimicrobial activities, supported by research findings and case studies.

- IUPAC Name : Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

- CAS Number : 1909287-72-4

- Molecular Formula : CHClFNO

- Molecular Weight : 245.68 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure-activity relationship (SAR) of pyrrolidine derivatives indicates that modifications at the 5-position can significantly enhance their efficacy against various cancer cell lines.

-

Mechanism of Action :

- The compound exhibits cytotoxic effects on human lung adenocarcinoma A549 cells. In vitro assays demonstrated a reduction in cell viability, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest.

- Comparative studies showed that rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride had comparable or superior activity to established chemotherapeutics like cisplatin, especially at concentrations around 100 µM over 24 hours .

-

Case Study :

- In a study assessing various pyrrolidine derivatives, rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride was found to significantly reduce the viability of A549 cells to approximately 66% at optimal concentrations. This effect was attributed to its structural features that enhance binding affinity to cancer-specific targets .

Antimicrobial Activity

The compound also shows promise in combating multidrug-resistant pathogens, which is critical in the context of increasing antibiotic resistance.

- Activity Against Resistant Strains :

- In vitro tests revealed that rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant bacterial strains. This positions it as a potential candidate for further development in antimicrobial therapies .

Research Findings Summary

The following table summarizes key findings from recent research on the biological activities of rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride:

Q & A

Q. Why might chiral HPLC fail to resolve enantiomers, and how to troubleshoot?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.